molecular formula C22H28Cl2O4 B142194 Mometasone CAS No. 105102-22-5

Mometasone

Cat. No.: B142194
CAS No.: 105102-22-5
M. Wt: 427.4 g/mol
InChI Key: QLIIKPVHVRXHRI-CXSFZGCWSA-N
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Description

Mometasone is a synthetic corticosteroid used primarily for its anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used to treat skin conditions, hay fever, and asthma. This compound is available in various forms, including topical creams, nasal sprays, and inhalers .

Mechanism of Action

Target of Action

Mometasone is a synthetic corticosteroid that primarily targets glucocorticoid receptors . These receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .

Mode of Action

This compound binds to the glucocorticoid receptor with an affinity that is approximately 12 times that of dexamethasone . This binding results in changes in gene expression, leading to a decrease in the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, and reduction of complement components .

Biochemical Pathways

The anti-inflammatory actions of this compound involve inhibitory proteins known as lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes . This compound also inhibits multiple inflammatory cytokines, producing multiple glucocorticoid and mineralocorticoid effects .

Pharmacokinetics

This compound provides a favorable ratio of topical to systemic activity due to its primary local effect along with the extensive hepatic metabolism and the lack of active metabolites . Studies have shown that the systemic bioavailability of drugs administered intranasally is the sum of systemic absorption through the nasal tract and the gastrointestinal tract . This compound has oral bioavailabilities of <1%, and <25% of this compound is active after first-pass metabolism .

Result of Action

The result of this compound’s action is a decrease in inflammation and related symptoms. This is achieved by diminishing the release of leukocytic acid hydrolases, preventing macrophage accumulation at inflamed sites, interfering with leukocyte adhesion to the capillary wall, reducing capillary membrane permeability, and reducing complement components . It also inhibits the release of inflammatory cytokines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formulation of this compound (e.g., dry powder inhaler, nasal spray, ointment) can affect its absorption and efficacy . Furthermore, individual patient characteristics, such as age and overall health status, can also influence the action and efficacy of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts with a steroidal precursor, such as pregnenolone, which undergoes several chemical transformations, including chlorination, hydroxylation, and esterification .

Industrial Production Methods

In industrial settings, mometasone is produced using large-scale chemical reactors that ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve the desired product quality. The final product is purified through techniques such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Mometasone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, chlorinated, and esterified derivatives of this compound .

Scientific Research Applications

Mometasone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mometasone is unique due to its high glucocorticoid receptor binding affinity, which is approximately 22 times stronger than dexamethasone and higher than many other corticosteroids. This high affinity contributes to its potent anti-inflammatory effects with minimal systemic absorption, making it a preferred choice for topical and inhalation therapies .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIIKPVHVRXHRI-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872412
Record name Mometasone
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Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mometasone
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble., 5.23e-03 g/L
Record name Mometasone
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Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone.
Record name Mometasone
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CAS No.

105102-22-5
Record name Mometasone
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Record name Mometasone [INN:BAN]
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Record name Mometasone
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Record name (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione
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Record name MOMETASONE
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Record name Mometasone
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Melting Point

218-220 °C, 218 - 220 °C
Record name Mometasone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00764
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Record name Mometasone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Mometasone Furoate?

A1: this compound furoate is a synthetic corticosteroid that exhibits potent anti-inflammatory activity. Like other corticosteroids, it works by binding to the glucocorticoid receptor in the cytoplasm of target cells. [] This binding event leads to the translocation of the receptor complex to the nucleus, where it interacts with DNA and modulates the transcription of various genes involved in inflammatory responses. [] Ultimately, this results in the suppression of inflammatory mediators, decreased vascular permeability, and reduced inflammatory cell infiltration. []

Q2: How does this compound Furoate specifically target inflammatory processes in conditions like asthma and allergic rhinitis?

A2: Inhaled this compound Furoate directly targets airway inflammation in asthma. [] By suppressing inflammatory mediators and reducing eosinophil infiltration into the airways, it effectively reduces airway hyperresponsiveness and improves lung function. [, , ] Similarly, in allergic rhinitis, intranasal administration targets the nasal mucosa, where it inhibits the release of inflammatory substances like histamine and leukotrienes, thereby alleviating symptoms like nasal congestion, rhinorrhea, and sneezing. [, , ]

Q3: What is the molecular formula and weight of this compound Furoate?

A3: The molecular formula for this compound Furoate is C27H30O6S, and its molecular weight is 494.6 g/mol.

Q4: What are some key spectroscopic characteristics used to identify this compound Furoate?

A4: While specific spectroscopic data was not provided in the provided research articles, this compound Furoate can be characterized using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] UV-Vis spectrophotometry can determine its absorbance maxima in specific solvents, while IR spectroscopy provides information about functional groups present in the molecule. [, ] NMR spectroscopy, particularly 1H NMR and 13C NMR, can be used to analyze the structure and purity of the compound. [, ]

Q5: How do structural modifications to the this compound Furoate molecule affect its potency and selectivity?

A6: While the research articles did not focus on systematic structural modifications of this compound Furoate, it is well-established that even minor changes in the structure of corticosteroids can significantly impact their receptor binding affinity, potency, and pharmacokinetic properties. [] For example, alterations to the 17-ester side chain are known to influence the lipophilicity and duration of action of corticosteroids. [] Similarly, modifications to the ring system can alter receptor selectivity and metabolic stability. []

Q6: What formulation strategies have been explored to improve the delivery and bioavailability of this compound Furoate?

A7: Several studies have investigated different formulations for enhancing the delivery and bioavailability of this compound Furoate. These include:* Dry Powder Inhalers: For effective pulmonary delivery in asthma treatment. [] * Nasal Sprays: For direct application to the nasal mucosa in allergic rhinitis. [, , ]* Creams and Ointments: For topical application in dermatological conditions like eczema and psoriasis. [, , , ]* Microsphere Injections: To achieve sustained release of this compound Furoate for conditions like knee arthritis. []* Niosomal Vesicles: As a potential transdermal delivery system. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound Furoate?

A8: this compound Furoate exhibits low systemic bioavailability due to extensive first-pass metabolism. [] It is metabolized primarily in the liver via cytochrome P450 enzymes, and metabolites are excreted in urine and feces. [] Its pharmacokinetic profile varies depending on the route of administration, with topical and inhaled routes resulting in lower systemic exposure compared to oral administration. [, ]

Q8: What preclinical models have been used to assess the efficacy of this compound Furoate?

A9: Researchers have used various preclinical models to investigate the effects of this compound Furoate. One study used a rat model of allergic rhinitis to evaluate its effects on histamine-induced sneezing and nasal rubbing. []

Q9: What clinical evidence supports the use of this compound Furoate in treating conditions like asthma, allergic rhinitis, and skin conditions?

A9: Multiple clinical trials have demonstrated the efficacy of this compound Furoate in:

  • Asthma: Improving lung function, reducing exacerbations, and achieving asthma control. [, , ]
  • Allergic Rhinitis: Relieving nasal symptoms like congestion, rhinorrhea, and sneezing. [, , , , ]
  • Skin Conditions: Reducing inflammation, itching, and skin lesions in conditions like atopic dermatitis and psoriasis. [, , ]

Q10: Have any resistance mechanisms been reported for this compound Furoate in treating these conditions?

A11: While the provided articles don't mention specific resistance mechanisms for this compound Furoate, it is essential to note that long-term use of corticosteroids can lead to decreased responsiveness in some individuals. [] This can be due to various factors, including downregulation of glucocorticoid receptors or alterations in downstream signaling pathways. []

Q11: What safety concerns have been raised regarding the long-term use of this compound Furoate?

A11: While generally well-tolerated, long-term use of this compound Furoate, especially at higher doses, has been associated with potential side effects. These can include:

  • Local: Skin thinning, irritation, dryness (with topical use), oral candidiasis (with inhaled use), and epistaxis (with nasal use). [, , , ]
  • Systemic: Adrenal suppression, growth suppression in children (primarily with prolonged high-dose use). []

Q12: What analytical techniques are commonly employed for the quantification of this compound Furoate in various matrices?

A13: Several analytical methods are used to quantify this compound Furoate, with HPLC (High-Performance Liquid Chromatography) being one of the most prevalent techniques. [, ] This method allows for the separation and quantification of the drug and its potential impurities or degradation products in complex matrices like creams, ointments, and biological samples. [, ] UV-Vis spectrophotometry, particularly when coupled with derivative or ratio spectrophotometric techniques, provides a simpler and faster approach for assaying this compound Furoate in pharmaceutical formulations. [, ]

Q13: What are some potential alternatives to this compound Furoate for the treatment of the conditions discussed, and how do they compare?

A13: Depending on the specific condition, various alternative treatment options exist. For instance:

  • Asthma: Other inhaled corticosteroids, long-acting beta-agonists, leukotriene modifiers, and biologics. [, ]
  • Allergic Rhinitis: Other intranasal corticosteroids, antihistamines, leukotriene modifiers, and nasal irrigation. [, , , ]
  • Skin Conditions: Other topical corticosteroids, topical calcineurin inhibitors, and phototherapy. [, ]

Q14: How is this compound Furoate waste managed to minimize its environmental impact, and what research is being done to develop more environmentally friendly alternatives?

A15: While specific details on this compound Furoate waste management were not provided in the articles, pharmaceutical waste, including unused medications, should be disposed of properly to prevent environmental contamination. [] Researchers are continually exploring greener synthetic routes and more sustainable manufacturing processes for pharmaceuticals like this compound Furoate to minimize their environmental footprint. [] Additionally, exploring alternative treatments with potentially less environmental impact, like utilizing naturally derived compounds or developing targeted therapies that require lower doses, is an active research area. []

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